![molecular formula C16H13ClN4O B2801574 N'-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide CAS No. 57370-27-1](/img/structure/B2801574.png)
N'-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide
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Description
Synthesis Analysis
While specific synthesis details for “N’-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide” were not found, a related compound, “3-[(6-chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol”, was synthesized by refluxing dibromoanthranilic acid with phenyl isothiocyanate in ethanol containing triethylamine . This reaction produced a key intermediate, which was then reacted with hydrazine hydrate to yield the final product .Molecular Structure Analysis
The InChI code for “3-[(6-chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol”, a related compound, is 1S/C17H16ClN3O/c18-13-7-8-15-14(11-13)16(12-5-2-1-3-6-12)21-17(20-15)19-9-4-10-22/h1-3,5-8,11,22H,4,9-10H2,(H,19,20,21) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide” include a molecular weight of 312.76. More specific properties such as melting point, boiling point, and solubility were not found in the search results.Mechanism of Action
While the specific mechanism of action for “N’-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide” is not available, a study on new quinazoline derivatives, which are structurally similar, showed that they can act as VEGFR-2 inhibitors and apoptosis inducers . These compounds were found to interrupt the cell cycle at the G2/M phase and induce apoptosis by activating caspases-3, increasing proapoptotic Bax and p53 levels, and decreasing Bcl-2 protein levels .
Future Directions
The future directions for research on “N’-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide” and similar compounds could involve further exploration of their anticancer activities and mechanisms of action. As these compounds have shown potential as VEGFR-2 inhibitors and apoptosis inducers , they could be developed into promising leads for antitumor agents .
properties
IUPAC Name |
N'-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-10(22)20-21-16-18-14-8-7-12(17)9-13(14)15(19-16)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,22)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMKRHCZIIYLGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70975852 |
Source
|
Record name | N-(6-Chloro-4-phenylquinazolin-2-yl)ethanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70975852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide | |
CAS RN |
6045-60-9 |
Source
|
Record name | N-(6-Chloro-4-phenylquinazolin-2-yl)ethanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70975852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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